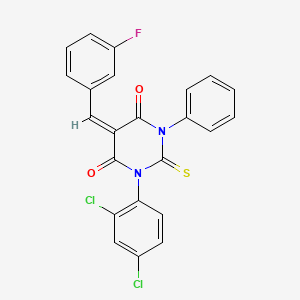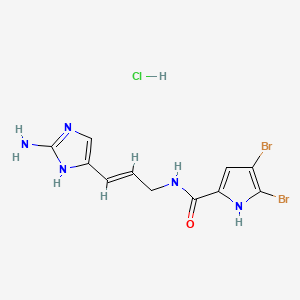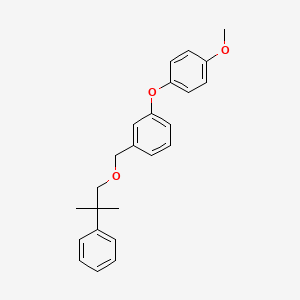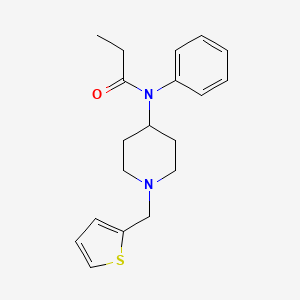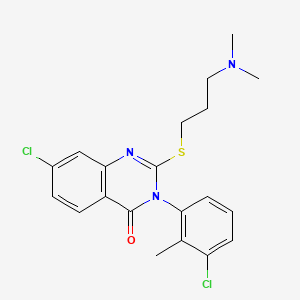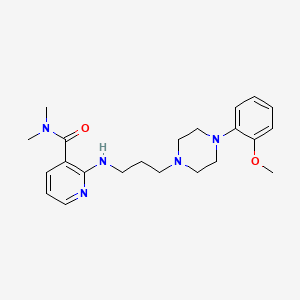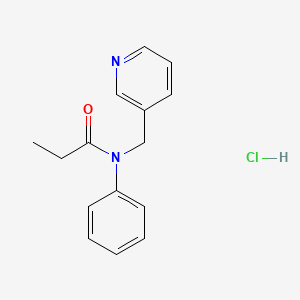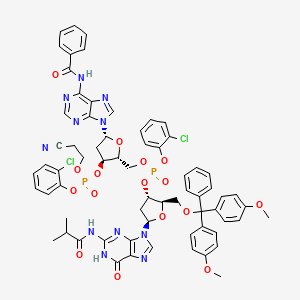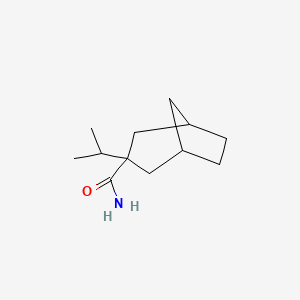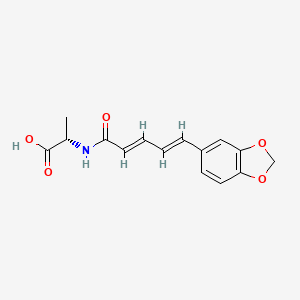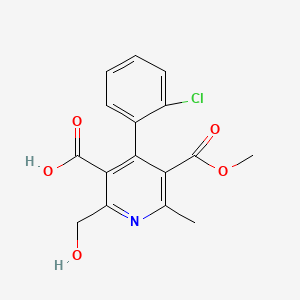
4-(2-chlorophenyl)-2-(hydroxymethyl)-5-methoxycarbonyl-6-methylpyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-chlorophenyl)-2-(hydroxymethyl)-5-methoxycarbonyl-6-methylpyridine-3-carboxylic acid is a complex organic compound with a unique structure that includes a chlorophenyl group, a hydroxymethyl group, a methoxycarbonyl group, and a methylpyridine carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorophenyl)-2-(hydroxymethyl)-5-methoxycarbonyl-6-methylpyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorobenzaldehyde, undergoes a reaction with a suitable reagent to form the chlorophenyl intermediate.
Pyridine Ring Formation: The chlorophenyl intermediate is then reacted with a pyridine derivative under specific conditions to form the pyridine ring.
Introduction of Functional Groups: The hydroxymethyl, methoxycarbonyl, and methyl groups are introduced through various organic reactions, such as esterification, alkylation, and reduction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactors and other advanced technologies can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-chlorophenyl)-2-(hydroxymethyl)-5-methoxycarbonyl-6-methylpyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 4-(2-carboxyphenyl)-2-(hydroxymethyl)-5-methoxycarbonyl-6-methylpyridine-3-carboxylic acid.
Reduction: Formation of 4-(phenyl)-2-(hydroxymethyl)-5-methoxycarbonyl-6-methylpyridine-3-carboxylic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-chlorophenyl)-2-(hydroxymethyl)-5-methoxycarbonyl-6-methylpyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-chlorophenyl)-2-(hydroxymethyl)-5-methoxycarbonyl-6-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-bromophenyl)-2-(hydroxymethyl)-5-methoxycarbonyl-6-methylpyridine-3-carboxylic acid
- 4-(2-fluorophenyl)-2-(hydroxymethyl)-5-methoxycarbonyl-6-methylpyridine-3-carboxylic acid
- 4-(2-methylphenyl)-2-(hydroxymethyl)-5-methoxycarbonyl-6-methylpyridine-3-carboxylic acid
Uniqueness
4-(2-chlorophenyl)-2-(hydroxymethyl)-5-methoxycarbonyl-6-methylpyridine-3-carboxylic acid is unique due to the presence of the chlorine atom in the phenyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
113994-42-6 |
|---|---|
Molecular Formula |
C16H14ClNO5 |
Molecular Weight |
335.74 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-2-(hydroxymethyl)-5-methoxycarbonyl-6-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H14ClNO5/c1-8-12(16(22)23-2)13(9-5-3-4-6-10(9)17)14(15(20)21)11(7-19)18-8/h3-6,19H,7H2,1-2H3,(H,20,21) |
InChI Key |
LVNJJYWFSCGLNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)CO)C(=O)O)C2=CC=CC=C2Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (9Z,19E,21E)-13-acetyloxy-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,33-dioxa-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),27-nonaene-27-carboxylate](/img/structure/B12753068.png)
